molecular formula C14H14O7 B568744 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate CAS No. 861446-21-1

3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate

Cat. No.: B568744
CAS No.: 861446-21-1
M. Wt: 294.259
InChI Key: JCZAJFYVXNLYTQ-UHFFFAOYSA-N
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Description

3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate, also known as this compound, is a useful research compound. Its molecular formula is C14H14O7 and its molecular weight is 294.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-acetyloxy-5-hydroxy-2-(4-oxopentanoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O7/c1-7(15)3-4-11(18)13-10(14(19)20)5-9(17)6-12(13)21-8(2)16/h5-6,17H,3-4H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNOLUHFTHTVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=C(C=C(C=C1OC(=O)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Notes and Protocols for the Use of 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Orthogonal Linker System for Advanced Peptide Synthesis

In the intricate field of Solid-Phase Peptide Synthesis (SPPS), the choice of a linker—the molecular bridge between the growing peptide chain and the insoluble resin support—is a critical determinant of the overall success of the synthesis.[1][2][3] The linker dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage from the solid support.[2][4] An ideal linker offers robust stability throughout the iterative cycles of peptide chain elongation and, conversely, allows for facile and high-yielding cleavage under specific conditions that do not compromise the integrity of the synthesized peptide.[5][6]

This document introduces a versatile linker molecule, 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate , for use in SPPS. This linker leverages the unique properties of the levulinoyl ester as a protecting group, offering an orthogonal cleavage strategy that is compatible with standard Fmoc/tBu and Boc/Bzl peptide synthesis methodologies. The levulinoyl group is selectively cleaved by hydrazine, providing a mild and highly specific method for releasing the synthesized peptide from the solid support.[4][7][8] This approach is particularly advantageous for the synthesis of complex peptides or those containing sensitive residues that may be compromised by harsh acidic cleavage conditions, such as those employing trifluoroacetic acid (TFA).[9]

The 3,5-dihydroxybenzoic acid core of the linker provides two phenolic hydroxyl groups. One serves as the attachment point to the solid support resin, while the other is acylated with the first amino acid of the target peptide. The acetate group on the benzoic acid ring can be readily hydrolyzed to provide an additional point of modification if desired, though in the context of this protocol, it is treated as a stable protecting group.

This application note provides detailed protocols for the immobilization of the this compound linker onto a suitable resin, subsequent peptide synthesis, and the final hydrazine-mediated cleavage of the target peptide.

Core Principles and Advantages

The primary advantage of this linker system lies in its orthogonality .[10] In SPPS, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[10] The levulinoyl ester is stable to the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc deprotection, making it a truly orthogonal protecting group.[4]

Key Advantages:

  • Mild Cleavage Conditions: Hydrazine-mediated cleavage is significantly milder than the strong acids (e.g., TFA, HF) typically used in SPPS, preserving the integrity of sensitive amino acid residues and complex peptide structures.[9]

  • Orthogonality: The levulinoyl group is compatible with both Fmoc/tBu and Boc/Bzl protection strategies, offering flexibility in peptide design.[4]

  • High Specificity: Hydrazine selectively cleaves the levulinoyl ester, leaving other protecting groups and the peptide backbone intact.[7][8]

  • Potential for On-Resin Modifications: The stability of the linker to standard deprotection conditions allows for on-resin modifications of the peptide side chains before cleavage.

Experimental Workflow Overview

The overall workflow for utilizing the this compound linker in SPPS can be summarized in the following stages:

SPPS_Workflow Resin 1. Resin Preparation Linker_Immobilization 2. Linker Immobilization Resin->Linker_Immobilization First_AA_Coupling 3. First Amino Acid Coupling Linker_Immobilization->First_AA_Coupling SPPS_Cycles 4. Peptide Elongation (SPPS Cycles) First_AA_Coupling->SPPS_Cycles Cleavage 5. Peptide Cleavage SPPS_Cycles->Cleavage Purification 6. Purification Cleavage->Purification

Caption: General workflow for SPPS using the levulinoyl linker.

Detailed Protocols

Part 1: Immobilization of this compound onto Amino-functionalized Resin

This protocol describes the attachment of the linker to a standard aminomethyl (AM) polystyrene resin.

Materials:

  • Aminomethyl (AM) resin (e.g., 100-200 mesh, 1% DVB, loading ~1.0 mmol/g)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Protocol:

  • Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel. Drain the DMF.

  • Activation of Linker: In a separate flask, dissolve this compound (2 equivalents relative to resin loading), HOBt (2 eq.), and DIC (2 eq.) in DMF. Stir at room temperature for 30 minutes to pre-activate the carboxylic acid of the linker.

  • Coupling to Resin: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 12-24 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIEA) in DMF for 1 hour. Wash the resin as in step 4.

  • Fmoc Deprotection (if applicable for linker analysis): A small sample of the resin can be treated with 20% piperidine in DMF to confirm successful linker attachment by spectrophotometric analysis of the dibenzofulvene-piperidine adduct.

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the linker can be determined by standard methods, such as picric acid titration or elemental analysis.

Part 2: Coupling of the First Fmoc-Protected Amino Acid

This protocol outlines the esterification of the first amino acid to the phenolic hydroxyl group of the immobilized linker.

Materials:

  • Levulinoyl-linker functionalized resin

  • Fmoc-protected amino acid (3 equivalents relative to linker loading)

  • DIC (3 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • DMF

  • DCM

Protocol:

  • Resin Swelling: Swell the linker-functionalized resin in DCM for 1 hour. Drain the DCM.

  • Coupling Reaction: In a separate flask, dissolve the Fmoc-protected amino acid, DIC, and DMAP in a minimal amount of DMF and add it to the resin. Agitate the mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by the Kaiser test.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional): Cap any unreacted hydroxyl groups as described in Part 1, step 5.

  • Drying: Dry a small sample of the resin to determine the loading of the first amino acid via Fmoc quantification.

Part 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Following the successful coupling of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS protocols.

Standard Fmoc-SPPS Cycle:

SPPS_Cycle Start Peptidyl-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 2. Washing (DMF, DCM) Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 4. Washing (DMF, DCM) Coupling->Washing2 End Peptidyl-Resin (n+1) Washing2->End

Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis.

A detailed protocol for a single coupling cycle is provided below. This cycle is repeated until the desired peptide sequence is assembled.

Materials:

  • Peptidyl-resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., DIEA or N-methylmorpholine)

  • 20% (v/v) Piperidine in DMF

  • DMF

  • DCM

Protocol:

  • Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent and base in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a colorimetric test such as the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Part 4: Cleavage of the Peptide from the Levulinoyl Linker

This final step releases the synthesized peptide from the solid support.

Materials:

  • Fully assembled peptidyl-resin

  • Hydrazine monohydrate (e.g., 2-5% solution in DMF or a mixture of pyridine and acetic acid)

  • DMF

  • Pyridine

  • Acetic Acid

  • Diethyl ether (cold)

Cleavage Cocktail Formulations:

ReagentConcentrationSolventNotes
Hydrazine monohydrate2-5% (v/v)DMFA commonly used and effective solution.[4][8]
Hydrazine monohydrate0.5 MPyridine/Acetic Acid (4:1)Can be beneficial for certain sequences.

Protocol:

  • Resin Preparation: Wash the final peptidyl-resin thoroughly with DCM and DMF and dry it under vacuum.

  • Cleavage Reaction:

    • Swell the resin in the chosen cleavage solvent (e.g., DMF).

    • Add the hydrazine-containing cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. The progress of the cleavage can be monitored by taking small aliquots of the solution and analyzing by HPLC.

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with additional DMF to ensure complete recovery of the peptide.

  • Peptide Precipitation: Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Final Deprotection of Side Chains:

It is important to note that this cleavage protocol only removes the peptide from the resin via the levulinoyl linker. The side-chain protecting groups (e.g., tBu, Boc, Trt) will remain intact. A subsequent treatment with a strong acid cocktail (e.g., TFA with appropriate scavengers) is required to remove these protecting groups and obtain the final, fully deprotected peptide.[9]

Conclusion

The this compound linker offers a valuable addition to the toolkit of peptide chemists. Its key feature of orthogonal, hydrazine-mediated cleavage provides a mild and specific method for releasing peptides from the solid support. This approach is particularly well-suited for the synthesis of delicate and complex peptides where harsh acidic conditions are to be avoided. The protocols outlined in this application note provide a comprehensive guide for the successful implementation of this novel linker system in SPPS workflows.

References

  • Geurink, P. P., et al. (2010). A cleavable linker based on the levulinoyl ester for activity-based protein profiling.
  • WO2015028599A1 - Cleavage of synthetic peptides - Google P
  • AAPPTec. (n.d.).
  • Nowick, J. S. (2020).
  • Hartmann, M., et al. (2016). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 12, 2694-2705.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Albericio, F., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(16), 4995.
  • Wu, Y., et al. (2018). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents.
  • Vahdati, S., et al. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
  • US10954266B2 - Linker molecule and use thereof in methods for purifying peptides - Google P
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Industrial Use of 3,5-Dihydroxybenzoic Acid.
  • Merck Millipore. (n.d.). Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®.
  • MDPI. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 27(19), 6593.
  • ResearchGate. (n.d.). Different classes of protecting group schemes including the linker.
  • Liu, C. F., & Tam, J. P. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Góngora-Benítez, M., et al. (2013).
  • Akinnuoye, A. R., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(18), 6088.
  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins.
  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron letters, 44(45), 8215-8218.
  • ResearchG
  • ChemPep Inc. (n.d.). Resins for Solid Phase Peptide Synthesis.
  • Sunresin. (n.d.). Solid Phase Peptide Synthesis Resin.

Sources

Application Note: Orthogonal Protecting Group Strategies Using Levulinoyl (Lev) Esters

[1][2][3]

Executive Summary

In the total synthesis of complex carbohydrates, nucleotides, and antibody-drug conjugates (ADCs), the Levulinoyl (Lev) ester serves as a critical "orthogonal switch." Unlike standard acetyl or benzoyl esters, the Lev group is stable to both acidic (e.g., TFA, HCl) and mild basic conditions, yet it is cleaved rapidly and quantitatively by hydrazine (

This guide details the mechanistic grounding, installation/deprotection protocols, and strategic integration of Lev esters to streamline multi-step synthesis, minimizing global deprotection failures.

Mechanistic Insight: The "Hydrazine Switch"

The Levulinoyl group functions via a unique cyclization-release mechanism . Unlike hydrolysis, which relies on external nucleophilic attack at the ester carbonyl, Lev deprotection is driven by the intramolecular formation of a stable pyridazinone ring.

Reaction Pathway
  • Nucleophilic Attack: Hydrazine attacks the ketone carbonyl of the Lev group (not the ester carbonyl), forming a hydrazone intermediate.

  • Cyclization: The hydrazone nitrogen performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Release: The tetrahedral intermediate collapses, expelling the substrate alcohol and forming 4,5-dihydro-6-methyl-3(2H)-pyridazinone.

Visualization: Deprotection Mechanism

LevDeprotectionLevEsterLevulinoyl Ester(Substrate-O-Lev)HydrazoneHydrazoneIntermediateLevEster->Hydrazone+ NH2NH2(Attack at Ketone)HydrazineHydrazine(NH2NH2)Hydrazine->LevEsterTransitionTetrahedralIntermediateHydrazone->TransitionIntramolecularCyclizationProductFree Alcohol(Substrate-OH)Transition->ProductCollapseByproductPyridazinoneByproductTransition->ByproductRelease

Figure 1: Mechanistic pathway of Levulinoyl deprotection via hydrazine-mediated cyclization.

Strategic Orthogonality

The power of the Lev group lies in its ability to survive conditions that cleave other esters and ethers.

Table 1: Orthogonality Matrix
Protecting GroupAcid Stability (TFA/HCl)Base Stability (TEA/Pip)Hydrogenolysis (

)
Hydrazine Stability
Levulinoyl (Lev) Stable Stable Stable Labile
Acetyl (Ac)StableLabileStableSlow Cleavage
Benzyl (Bn)StableStableLabileStable
Trityl / DMTLabileStableStableStable
FmocStableLabileStableLabile (Slow)
TBDMSLabileStableStableStable

Key Application Note: The Lev group is ideal for "Temporary Protection" of a hydroxyl group that must be revealed for glycosylation or phosphorylation without disturbing permanent benzyl ethers or acid-labile acetals.

Experimental Protocols

Protocol A: Installation of Levulinoyl Ester (Steglich Esterification)

Use this for primary and secondary hydroxyls.

Reagents:

  • Substrate (Alcohol)[1]

  • Levulinic Acid (1.5 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.5 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step:

  • Preparation: Dissolve the substrate and Levulinic acid in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add DMAP followed by DCC at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form.

  • Workup: Filter off the DCU precipitate through a Celite pad.

  • Wash: Dilute filtrate with DCM, wash with saturated

    
    , water, and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (typically Hexane/EtOAc).
    
Protocol B: Selective Deprotection (Buffered Conditions)

Critical for substrates containing Fmoc or other base-sensitive groups.

Reagents:

  • Hydrazine hydrate (

    
    )
    
  • Acetic Acid (AcOH)

  • Pyridine

  • Solvent: Pyridine/Acetic Acid (3:2 v/v) or Pyridine/AcOH/Hydrazine (4:1:0.5)

Step-by-Step:

  • Buffer Preparation: Prepare a solution of Pyridine:Acetic Acid (3:2).[2] This buffers the hydrazine, preventing the basic removal of Fmoc groups or benzoyl esters.

  • Reaction: Dissolve the Lev-protected substrate in the buffered solution (0.05 M). Add Hydrazine hydrate (2–5 eq).

  • Monitoring: Stir at RT. Reaction is typically complete in 15–30 minutes. Monitor by TLC (Lev esters are often more polar than the free alcohol due to the ketone).

  • Quenching: Add acetone (excess) to quench unreacted hydrazine (forms acetone hydrazone).

  • Workup (Crucial Step):

    • Dilute with DCM.

    • Wash 1: 1M HCl or 10% Citric Acid (to remove Pyridine).

    • Wash 2: Saturated

      
       (to remove Acetic Acid).
      
    • Note: The pyridazinone byproduct is water-soluble and is largely removed during aqueous workup.

Advanced Workflow: Oligosaccharide Synthesis

In automated or solid-phase synthesis, Lev is often used to mask the C-2 or C-4 hydroxyl to control stereochemistry (via neighboring group participation) or to serve as a temporary block for branching.

Workflow Logic
  • Glycosylation: Donor (with Lev) + Acceptor

    
     Disaccharide.
    
  • Capping: Acetylation of unreacted acceptor.

  • Lev Removal: Selective exposure of the specific hydroxyl for the next coupling.

  • Elongation: Repeat.

Visualization: Orthogonal De-blocking Strategy

OrthogonalStrategyStartProtected Monosaccharide(Lev, Bn, TBDMS)Step1Glycosylation(Coupling)Start->Step1IntermediateDisaccharide(Lev intact)Step1->IntermediateStep2Lev Deprotection(Hydrazine/AcOH)Intermediate->Step2Selective CleavageReactiveAcceptor Ready(Free OH, Bn/TBDMS intact)Step2->Reactive - PyridazinoneBranchingBranching Point(Next Glycosylation)Reactive->Branching

Figure 2: Workflow demonstrating the selective removal of Lev in the presence of Benzyl (Bn) and Silyl (TBDMS) groups.

Troubleshooting & Optimization

IssueRoot CauseSolution
Fmoc Cleavage Hydrazine is too basic.Use Buffered Hydrazine (Pyridine/AcOH 3:2). Do not use straight hydrazine in MeOH.
Incomplete Reaction Steric hindrance or old reagents.Increase temperature to 30°C; ensure Hydrazine Hydrate is fresh.
Pyridazinone Contamination Poor aqueous solubility of byproduct in specific solvent systems.[3]Perform a "wash" with 0.1M HCl followed by column chromatography. The byproduct is very polar.
Migration Lev group migrates to adjacent free hydroxyls (rare but possible).Avoid basic conditions during workup; keep pH neutral/acidic until purification.

References

  • Van Boom, J. H., & Burgers, P. M. (1976). Use of Levulinic Acid in the Protection of Oligonucleotides via Phosphotriester Intermediates.[4] Tetrahedron Letters, 17(52), 4875-4878.

  • Boltje, T. J., Li, C., & Boons, G. J. (2010).[5] A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.[5][6] Organic Letters, 12(20), 4636–4639.

  • Geue, N., et al. (2023). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity. ChemRxiv.

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Application Note: Strategic Immobilization of 3-O-Levulinoyl-3,5-dihydroxybenzoic Acid for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the principles and protocols for the covalent attachment of 3-O-Levulinoyl-3,5-dihydroxybenzoic acid to a solid support. Solid-phase organic synthesis (SPOS) is a cornerstone technique in modern drug discovery, enabling the rapid assembly of molecular libraries.[1][2] The successful immobilization of bifunctional scaffolds, such as the title compound, is the critical first step in these synthetic campaigns. This guide details the strategic considerations for selecting resins and coupling reagents, provides validated, step-by-step protocols for efficient immobilization, and includes a troubleshooting guide to address common experimental challenges. The methodologies are designed to provide a robust foundation for researchers engaged in the synthesis of complex small molecules and natural product analogs.

Introduction: The Strategic Value of Immobilized Phenolic Scaffolds

Solid-phase organic synthesis (SPOS) has revolutionized medicinal chemistry by anchoring a starting molecule to an insoluble polymeric support, allowing for the use of excess reagents and simplified purification of intermediates through simple filtration and washing.[1][3] This paradigm is exceptionally powerful for constructing libraries of analogs for structure-activity relationship (SAR) studies.

3,5-Dihydroxybenzoic acid is a valuable scaffold in synthetic chemistry, serving as a precursor for a wide array of biologically active molecules, including antioxidants and pharmaceuticals.[4][5] Its utility stems from the three distinct functional handles: a carboxylic acid and two phenolic hydroxyl groups. To exploit this structure in a controlled, stepwise synthesis on a solid support, a carefully planned protecting group strategy is essential.[6]

This application note focuses on 3-O-Levulinoyl-3,5-dihydroxybenzoic acid , a derivative designed for specific synthetic routes. The levulinoyl (Lev) group serves as a temporary, orthogonal protecting group for one of the phenolic hydroxyls. This strategy allows the carboxylic acid to be selectively used as the anchor point for immobilization onto a solid support, leaving the second hydroxyl group at the 5-position available for subsequent diversification or for participation in the final molecule's structure.

Causality Behind the Molecular Design:
  • The Carboxylic Acid: This group is the designated point of attachment to a hydroxyl- or amino-functionalized resin, forming a cleavable ester or a stable amide bond, respectively.

  • The 3-O-Levulinoyl Group: The levulinoyl ester is an acyl-type protecting group that is stable to the acidic and basic conditions often used in SPOS (e.g., TFA for Boc-group removal, piperidine for Fmoc-group removal).[7] Its key advantage is its unique deprotection mechanism using a hydrazine solution, which cleaves the Lev group orthogonally to many other protecting groups.[8][9][10][11]

  • The 5-OH Group: The free phenolic hydroxyl group is a crucial feature. While its acidity is lower than that of the carboxylic acid, its nucleophilicity must be considered during the coupling step to avoid side reactions.[12] The choice of coupling conditions is therefore critical to ensure selective esterification of the carboxylic acid.

Core Principles: Selecting the Right Tools for Immobilization

The success of the coupling reaction hinges on two key choices: the solid support (resin) and the activation method for the carboxylic acid.

Solid Support Selection

The resin must be compatible with the planned reaction solvents and contain a functional group (the "linker") suitable for forming a cleavable bond with the carboxylic acid. For releasing a final product that retains the free carboxylic acid, an ester linkage to a hydroxyl-functionalized resin is ideal.

  • Wang Resin (p-alkoxybenzyl alcohol resin): This is a widely used support for anchoring carboxylic acids. The resulting benzyl ester is stable to a variety of reaction conditions but is readily cleaved with moderate to strong trifluoroacetic acid (TFA), releasing the final compound with a free carboxylic acid.[13]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin offers a highly acid-labile linkage. Carboxylic acids can be loaded under relatively mild conditions, and the product can be cleaved with very dilute acid (e.g., 1-2% TFA in DCM), which helps preserve other acid-sensitive functional groups.

Coupling Reagent Strategy

Direct esterification between a carboxylic acid and the hydroxyl groups on a resin is inefficient. The carboxylic acid must first be activated to form a more reactive intermediate.[14] Phenols, being less nucleophilic than aliphatic alcohols, often require more robust coupling conditions.[15]

  • Carbodiimides (DCC, DIC): Reagents like N,N'-Diisopropylcarbodiimide (DIC) are commonly used.[16] Activation with DIC forms a highly reactive O-acylisourea intermediate.

    • Additives: To prevent side reactions and improve efficiency, carbodiimide reactions are almost always performed with an additive. For esterification of sterically unhindered acids onto primary hydroxyls (like Wang resin), a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is highly effective. DMAP acts as a hyper-nucleophilic acylation catalyst.

  • Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP): These reagents are generally more efficient and faster than carbodiimides, especially for difficult couplings.[17] They react with the carboxylic acid to form highly reactive activated esters (e.g., OAt esters for HATU) that readily couple with the resin's hydroxyl groups. These are often the reagents of choice for ensuring high loading yields.

Experimental Protocols

These protocols are designed for manual solid-phase synthesis using a fritted syringe or a specialized reaction vessel. All operations should be performed in a fume hood.

Protocol 1: Resin Preparation and Swelling

Rationale: The polystyrene-based resin beads must be swollen in a suitable solvent to allow reagents to penetrate the polymer matrix and access the functional sites.

  • Place the desired amount of resin (e.g., Wang resin, 100-200 mesh, ~1.0 mmol/g loading) into a fritted reaction vessel.

  • Add a suitable solvent for swelling, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin).

  • Agitate the resin gently (e.g., on a shaker or with manual swirling) for 30-60 minutes at room temperature.

  • Drain the solvent by applying gentle vacuum or positive pressure.

  • Wash the resin 3-5 times with the solvent that will be used for the coupling reaction (e.g., DCM or DMF), draining the solvent after each wash.

Protocol 2: Coupling via DIC/DMAP Activation

Rationale: This protocol uses the well-established carbodiimide method. The carboxylic acid is pre-activated with DIC before being added to the resin. DMAP is used as a catalyst to facilitate the esterification.

  • Reagent Preparation:

    • In a separate vial, dissolve 3-O-Levulinoyl-3,5-dihydroxybenzoic acid (3-5 equivalents relative to the resin's functional capacity) in the reaction solvent (e.g., DCM/DMF 1:1, approx. 5 mL per gram of resin).

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the solution.

  • Coupling Reaction:

    • Add the solution of the acid and DIC to the swollen, drained resin from Protocol 1.

    • Add 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents) to the resin slurry.

    • Seal the reaction vessel and agitate the mixture at room temperature for 4-12 hours.

  • Washing:

    • Drain the reaction mixture from the resin.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under high vacuum for several hours.

Protocol 3: Capping Unreacted Hydroxyl Groups

Rationale: To prevent unreacted resin hydroxyl groups from interfering with subsequent synthetic steps, they should be "capped" by acetylation. This ensures that all subsequent chemistry occurs only on the successfully coupled scaffold.

  • To the resin from Protocol 2, add a solution of Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the capping solution.

  • Wash the resin thoroughly with DCM (3x), DMF (3x), and Methanol (3x) to remove all residual reagents.

  • Dry the resin under high vacuum. The resin is now ready for the next step in the synthesis or for deprotection of the levulinoyl group.

Protocol 4: Orthogonal Deprotection of the Levulinoyl Group

Rationale: This step selectively removes the Lev group to expose the 3-hydroxyl for further functionalization, while the molecule remains attached to the resin via the benzyl ester linkage.

  • Swell the levulinoyl-protected resin in the deprotection solvent (e.g., a mixture of Pyridine/Acetic Acid/Water or THF).

  • Prepare the deprotection solution: a 0.5 M solution of hydrazine monohydrate in the swelling solvent.[8][9]

  • Add the hydrazine solution to the resin and agitate at room temperature. The reaction is typically complete within 15-60 minutes.[18]

  • Drain the deprotection solution.

  • Wash the resin extensively with the reaction solvent, followed by DCM and Methanol, to ensure complete removal of hydrazine.

  • Dry the resin under vacuum.

Data Summary & Troubleshooting

Table 1: Recommended Coupling Conditions
ParameterReagent/ConditionEquivalents (vs. Resin)Rationale
Molecule 3-O-Levulinoyl-3,5-dihydroxybenzoic acid3 - 5 eqUsing an excess drives the reaction to completion, maximizing resin loading.
Coupling Reagent DIC (Diisopropylcarbodiimide)3 - 5 eqEfficiently activates the carboxylic acid. The urea byproduct is soluble in organic solvents.[16]
Catalyst DMAP (4-Dimethylamino)pyridine0.1 - 0.2 eqA highly effective nucleophilic catalyst for esterification. Higher amounts can risk side reactions.
Solvent DCM / DMF (1:1 v/v)~10 mL / g resinDCM swells the resin well, while DMF is excellent for dissolving the reagents and promoting the reaction.
Reaction Time 4 - 12 hours-Sufficient time for high coupling efficiency. Reaction progress can be monitored if desired.
Temperature Room Temperature-Convenient and generally sufficient for this type of esterification.
Table 2: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Loading Efficiency 1. Incomplete resin swelling. 2. Insufficient activation of the carboxylic acid. 3. Steric hindrance.1. Ensure resin is fully swollen before adding reagents. 2. Switch to a more powerful coupling reagent like HATU or PyBOP. 3. Increase reaction time or temperature (to ~40°C).
Side Reaction at 5-OH The free phenolic hydroxyl group is acylated by another activated acid molecule.1. Use pre-activation: mix the acid and DIC for 10-15 minutes before adding to the resin. 2. Avoid large excesses of DMAP. 3. If the problem persists, consider protecting the 5-OH group with a robust, orthogonal protecting group (e.g., Benzyl ether).
Incomplete Lev Group Deprotection 1. Insufficient hydrazine or reaction time. 2. Poor solvent penetration.1. Increase reaction time or perform a second treatment with fresh hydrazine solution. 2. Ensure the resin is well-swollen in the deprotection solvent before adding hydrazine.

Visualization of Workflow and Chemistry

Diagram 1: Solid-Phase Immobilization Workflow

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_capping Capping & Finalizing Resin 1. Start with Dry Resin (e.g., Wang Resin) Swell 2. Swell in Solvent (DCM/DMF) Resin->Swell Wash1 3. Wash & Drain Swell->Wash1 Couple 5. Add to Resin React 4-12h Wash1->Couple Activate 4. Prepare Solution: Acid + DIC + DMAP Activate->Couple Wash2 6. Wash Resin (DMF, DCM, MeOH) Couple->Wash2 Cap 7. Cap with Ac₂O/Pyridine Wash2->Cap Wash3 8. Final Wash Cap->Wash3 Dry 9. Dry Under Vacuum Wash3->Dry Final Final Dry->Final Immobilized Product Ready for Synthesis

Caption: Workflow for immobilizing the benzoic acid derivative.

Diagram 2: Chemical Coupling Reaction on Wang Resin

Caption: Esterification of the acid onto Wang Resin.

References

  • Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications. (ResearchGate) [Link]

  • Is levulinyl an acyl group? (Reddit) [Link]

  • Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications. (ResearchGate) [Link]

  • Traceless Solid-Phase Organic Synthesis. (ACS Publications) [Link]

  • Coupling Reagents. (Aapptec Peptides) [Link]

  • Traceless Solid-Phase Organic Synthesis. (PubMed) [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (HepatoChem) [Link]

  • SOLID-PHASE ORGANIC SYNTHESIS: Concepts, Strategies, and Applications. (Wiley) [Link]

  • Solid-Phase Synthesis of Phenolic Steroids. (ACS Publications) [Link]

  • Esterification of phenol. (Chemistry LibreTexts) [Link]

  • Appendix 6: Protecting groups. (Oxford Learning Link) [Link]

  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (RSC Publishing) [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (RSC Publishing) [Link]

  • Application of levulinic acid ester as a protective group in the synthesis of oligosaccharides. (ResearchGate) [Link]

  • A cleavable linker based on the levulinoyl ester for activity-based protein profiling. (PubMed) [Link]

  • Automated Assembly of Polyglucuronic Acids for Structural Explorations. (ACS Publications) [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry. (Wiley-VCH) [Link]

  • Protecting group. (Wikipedia) [Link]

  • Some Esters of 3,5-Dihydroxybenzoic Acid. (ACS Publications) [Link]

  • Solid-phase synthesis and on-column deprotection of RNA from 2'- (and 3'-) O-levulinated (Lv) ribonucleoside monomers. (PubMed) [Link]

  • Catalytic oxidative C-C bond cleavage route of levulinic acid and methyl levulinate. (ResearchGate) [Link]

  • 3,5-dihydroxybenzoic acid - Organic Syntheses Procedure. (Organic Syntheses) [Link]

  • Esterification of phenols. (Khan Academy) [Link]

  • Esterification of carboxylic acids containing phenol groups.
  • Novel protecting group strategies in the synthesis of oligosaccharides. (Scholarly Publications Leiden University) [Link]

  • A-Level H2 Chemistry: Esterification of Phenols. (YouTube) [Link]

  • Can u tell me a standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid? (ResearchGate) [Link]

  • Letter: Levulinic esters. An alcohol protecting group applicable to some nucleosides. (PubMed) [Link]

  • Video: Solid Phase Synthesis. (JoVE) [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (Anaspec) [Link]

  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. (PMC) [Link]

Sources

Application Note: Hydrazine Cleavage Protocols for Levulinoyl-Protected Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the precision cleavage of Levulinoyl (Lev) protecting groups from benzoic acid scaffolds. It addresses the specific chemoselectivity challenges posed by the benzoate moiety.

Abstract

The Levulinoyl (Lev) ester is a robust, orthogonal protecting group for hydroxyl functions, widely favored in complex organic synthesis due to its unique cleavage mechanism via hydrazine-mediated cyclization. However, when applied to benzoic acid scaffolds (specifically benzoate esters or derivatives), the standard deprotection protocols pose a critical chemoselectivity risk: the nucleophilic attack of hydrazine on the benzoate carbonyl, leading to stable benzohydrazide side products. This guide provides optimized, field-proven protocols to selectively cleave Lev esters while preserving the integrity of the benzoic acid pharmacophore.

Introduction & Mechanistic Rationale

The Levulinoyl Advantage

The Lev group (


) protects alcohols as esters. Unlike standard acyl groups (Acetyl, Benzoyl) which are removed by hydrolysis (base/acid), the Lev group is designed for hydrazine-mediated cleavage . This reaction is driven by the formation of a stable six-membered ring (pyridazine-3,6-dione), making it orthogonal to acid-labile (Trityl, DMT) and base-labile (Fmoc, Acetyl) groups.
The Benzoic Acid Challenge

In substrates containing both a Lev ester and a benzoate moiety (e.g., Methyl Benzoate), hydrazine acts as a bidentate nucleophile.

  • Desired Pathway: Hydrazine attacks the Lev ketone (more electrophilic, sterically accessible), forming a hydrazone, which cyclizes to release the alcohol.

  • Undesired Pathway: Hydrazine attacks the Benzoate ester , forming a Benzohydrazide (

    
    ). This is an irreversible side reaction that destroys the scaffold.
    

The Solution: Control the nucleophilicity of hydrazine using buffered conditions (Hydrazine Acetate) . By maintaining a slightly acidic pH, the concentration of free hydrazine is suppressed, disfavoring the bimolecular attack on the benzoate while permitting the intramolecular, entropy-driven cyclization of the Lev group.

Mechanistic Diagram

LevCleavage Substrate Lev-Protected Benzoate Scaffold Intermediate Hydrazone Intermediate Substrate->Intermediate Step 1: Nucleophilic Attack on Lev Ketone BenzoateAttack SIDE REACTION: Benzohydrazide Substrate->BenzoateAttack Unbuffered Hydrazine (Avoid!) Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermediate TS Tetrahedral Intermediate Intermediate->TS Step 2: Intramolecular Cyclization Product Free Hydroxyl Benzoate TS->Product Step 3: Release Byproduct Pyridazine-3,6-dione (Cyclic Byproduct) TS->Byproduct

Caption: Mechanism of Lev cleavage showing the desired cyclization pathway versus the competitive hydrazinolysis of the benzoate ester.

Experimental Protocols

Protocol A: Buffered Cleavage (Recommended for Benzoates)

Use this protocol for substrates containing methyl/ethyl benzoates or other nucleophile-sensitive esters.

Reagents:

  • Hydrazine Acetate (

    
    )
    
  • Solvent System: Methanol (MeOH) / Dichloromethane (DCM) (4:1 v/v) OR Toluene/Ethanol (1:2 v/v)

  • Quenching Agent: Acetone

Procedure:

  • Preparation: Dissolve the Lev-protected substrate (1.0 equiv) in the solvent system (0.1 M concentration).

    • Note: DCM is added only if solubility in pure alcohol is poor.

  • Addition: Add Hydrazine Acetate (3.0 – 5.0 equiv) in one portion at room temperature (

    
    ).
    
    • Why Acetate? The salt form releases hydrazine slowly in equilibrium, preventing high local concentrations of the free base that would attack the benzoate.

  • Reaction: Stir vigorously. Monitoring by TLC/LC-MS usually shows conversion within 30–90 minutes .

    • Checkpoint: Look for the disappearance of the starting material.[1] The intermediate hydrazone is rarely seen as it cyclizes rapidly.

  • Quench: Add Acetone (10 equiv) and stir for 5 minutes.

    • Chemistry: Acetone reacts with residual hydrazine to form acetone hydrazone, which is non-nucleophilic and easily removed.

  • Workup:

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between Ethyl Acetate (EtOAc) and 0.5 M HCl (to remove hydrazine salts and the pyridazine byproduct).

    • Wash the organic layer with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
Protocol B: Standard Cleavage (Fast)

Use this protocol ONLY if the benzoic acid is a free acid (


) or a sterically hindered ester (e.g., t-Butyl benzoate).

Reagents:

  • Hydrazine Hydrate (

    
    , 64% or 80%)
    
  • Solvent: Pyridine / Acetic Acid (4:1 v/v)

Procedure:

  • Preparation: Dissolve substrate in Pyridine/AcOH (4:1). The Acetic Acid acts as a buffer in situ.

  • Addition: Add Hydrazine Hydrate (2.0 – 3.0 equiv).

    • Caution: Exothermic reaction. Add dropwise if scale > 1g.

  • Reaction: Stir at room temperature for 15–30 minutes.

  • Workup:

    • Dilute with DCM.

    • Wash with 1 M HCl (cold) to remove Pyridine and excess Hydrazine.

    • Warning: Ensure the aqueous phase is acidic (pH < 2) to keep the byproduct in the aqueous phase.

Quantitative Comparison & Troubleshooting

FeatureProtocol A (Hydrazine Acetate)Protocol B (Hydrazine Hydrate)
Selectivity High (Preserves Benzoates)Moderate (Risk of hydrazinolysis)
Reaction Rate Slower (1–2 hours)Fast (15–30 mins)
pH Environment Weakly Acidic (~pH 5-6)Buffered Basic (~pH 8-9)
Byproduct Removal Aqueous Acid WashAqueous Acid Wash
Best For Drug Intermediates, Esters Simple Alcohols, Robust Scaffolds
Troubleshooting Guide
  • Issue: Formation of Benzohydrazide (M+32 mass shift).

    • Cause: pH too high or excess hydrazine.

    • Fix: Switch to Protocol A. Increase the proportion of Ethanol/Toluene. Lower temperature to

      
      .
      
  • Issue: Incomplete Cleavage.

    • Cause: Steric hindrance around the Lev group.

    • Fix: Increase Hydrazine Acetate to 10 equiv. Warm to

      
       (monitor closely).
      
  • Issue: Pyridazine byproduct co-eluting.

    • Fix: The byproduct (6-keto-3-methyl-1,4,5,6-tetrahydropyridazine) is highly water-soluble. Increase the volume of the aqueous HCl wash during workup.

Workflow Visualization

Workflow Start Start: Lev-Protected Benzoic Acid Check Does the scaffold contain labile esters (Methyl/Ethyl)? Start->Check ProtoA PROTOCOL A: Hydrazine Acetate (MeOH/DCM) Check->ProtoA Yes (Sensitive) ProtoB PROTOCOL B: Hydrazine Hydrate (Pyridine/AcOH) Check->ProtoB No (Robust) Monitor Monitor via LC-MS (Target: -98 Da mass shift) ProtoA->Monitor ProtoB->Monitor Quench Quench with Acetone Monitor->Quench Extract Acidic Workup (0.5M HCl) Removes Byproduct Quench->Extract

Caption: Decision tree for selecting the appropriate cleavage protocol based on substrate sensitivity.

References

  • BenchChem. (2025). Levulinoyl Group as a Versatile Protecting Strategy for Hydroxyl Functions. Retrieved from 2

  • Van Boom, J. H., & Burgers, P. M. (1976). Use of Levulinic Acid in the Protection of Oligonucleotides via the Phosphotriester Method. Tetrahedron Letters, 17(52), 4875-4878.
  • Toyokuni, T., Cai, S., & Dean, B. (1992).[3] Use of Hydrazine Acetate as a Mild and Efficient Reagent for Anomeric Denitration. Synthesis, 1992(12), 1236-1238. Retrieved from 3

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Lev cleavage conditions).

  • Lackey, J. G., & Damha, M. J. (2009). Acetal Levulinyl Ester (ALE) Groups for 2'-hydroxyl Protection. Nucleic Acids Symposium Series. Retrieved from 5

Sources

Application Note: Orthogonal Branching & Bioconjugation with 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate (CAS 861446-21-1), a specialized heterobifunctional linker designed for orthogonal bioconjugation and branched molecular synthesis.

Introduction & Mechanistic Basis

In complex biomolecular synthesis—such as the construction of branched peptides, dendrimeric oligonucleotides, or Antibody-Drug Conjugates (ADCs)—controlling the site and sequence of conjugation is critical. This compound (LDBA) serves as a trifunctional scaffold that solves the "addressability" problem through orthogonal protection chemistry.

The Molecule at a Glance

The molecule consists of a Benzoic Acid core functionalized at the 3- and 5-positions with two distinct ester groups:

  • 3-O-Levulinoyl (Lev): A "smart" protecting group. It is stable to mild acid and base but is rapidly and specifically cleaved by hydrazine via cyclization-release (forming a pyridazinone byproduct).

  • 5-O-Acetyl (Ac): A standard ester protecting group, stable to hydrazine (under controlled conditions) but cleavable by base (e.g., ammonium hydroxide, alkoxides).

  • 1-COOH (Carboxylic Acid): The anchor point, available for immediate amide coupling to an amine-bearing substrate.

The Orthogonality Principle

The power of LDBA lies in its ability to facilitate controlled branching . By exploiting the differential reactivity of the Lev and Ac groups, researchers can sequentially functionalize two different sites on the same scaffold without cross-reactivity.

  • Pathway A (Lev-First): Hydrazine treatment exposes the C3-hydroxyl for modification while keeping the C5-acetyl intact.

  • Pathway B (Ac-First): Enzymatic or mild basic hydrolysis can selectively remove the acetyl group (though less common due to potential Lev instability in strong base), preserving the Lev group for later.

Experimental Protocols

Protocol A: Scaffold Anchoring (Amide Coupling)

Objective: Attach the LDBA linker to an amine-containing biomolecule (e.g., Amino-DNA, Peptide, or Protein).

Reagents:

  • LDBA (10 eq. relative to amine)[1][2]

  • HATU (9.5 eq.) or EDC/NHS

  • DIPEA (20 eq.)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step:

  • Activation: Dissolve LDBA (10 µmol) and HATU (9.5 µmol) in 100 µL anhydrous DMF. Add DIPEA (20 µmol). Vortex and incubate for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the activated mixture to the amine-bearing substrate (1 µmol, dissolved in 50 µL DMF/Buffer).

  • Incubation: Agitate at RT for 2–4 hours.

  • Purification: Remove excess reagents via size-exclusion chromatography (e.g., NAP-5 column) or precipitation (for peptides/oligonucleotides).

  • Validation: Verify conjugate mass via LC-MS. The mass shift should correspond to the fully protected linker (+276 Da, accounting for water loss).

Protocol B: Selective Levulinoyl Deprotection (Hydrazine Cleavage)

Objective: Remove the Lev group to liberate the C3-hydroxyl for the first branch point, leaving the Acetyl group intact.

Reagents:

  • Cleavage Buffer: 0.5 M Hydrazine hydrate in Pyridine/Acetic Acid (3:2 v/v). Note: The acetic acid buffers the pH to prevent premature acetyl hydrolysis.

Step-by-Step:

  • Reaction: Dissolve the LDBA-conjugate in the Cleavage Buffer.

  • Incubation: Agitate at RT for 15–30 minutes. The reaction is driven by the formation of the stable 4,5-dihydro-6-methyl-3(2H)-pyridazinone byproduct.

  • Quenching: Add a 10-fold excess of Acetone to quench unreacted hydrazine (forms acetone hydrazone).

  • Work-up: Evaporate solvents or precipitate the product.

  • Result: The C3 position now bears a free Hydroxyl (-OH), ready for reaction with phosphoramidites (DNA synthesis) or activated esters (fluorophores/drugs).

Protocol C: Sequential Acetyl Deprotection

Objective: Remove the C5-Acetyl group to open the second branch point.

Reagents:

  • Concentrated Ammonium Hydroxide (NH₄OH) or 0.05 M K₂CO₃ in Methanol.

Step-by-Step:

  • Reaction: Treat the conjugate with NH₄OH at RT for 1–2 hours.

  • Result: The C5-Acetyl is hydrolyzed, revealing the second Hydroxyl (-OH).

  • Note: If this step is performed after Protocol B and subsequent functionalization, you now have a bifunctionalized scaffold.

Visualization: The Orthogonal Workflow

The following diagram illustrates the logic flow for creating a dual-labeled conjugate using LDBA.

LDBA_Workflow Start LDBA Linker (3-Lev, 5-Ac, 1-COOH) Step1 Protocol A: Amide Coupling Start->Step1 Substrate Amine Substrate (R-NH2) Substrate->Step1 Conjugate Anchored Scaffold (R-NH-LDBA) Deprotect_Lev Protocol B: Hydrazine Buffer Conjugate->Deprotect_Lev Selective Cleavage Step1->Conjugate Stable Amide Bond Intermediate Reactive Intermediate (C3-OH Free / C5-Ac Protected) Deprotect_Lev->Intermediate - Pyridazinone Branch1 Functionalization 1 (e.g., Add Fluorophore A) Intermediate->Branch1 Branch1_Prod Branch 1 Added (C3-Fluor A / C5-Ac) Branch1->Branch1_Prod Deprotect_Ac Protocol C: Base Hydrolysis Branch1_Prod->Deprotect_Ac Final_Scaffold Final Scaffold (C3-Fluor A / C5-OH Free) Deprotect_Ac->Final_Scaffold Branch2 Functionalization 2 (e.g., Add Drug B) Final_Scaffold->Branch2 Final_Product Dual Conjugate (Branch A + Branch B) Branch2->Final_Product

Caption: Step-by-step orthogonal deprotection strategy using LDBA to generate a dual-functionalized biomolecule.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Premature Acetyl Loss Cleavage buffer pH is too high (basic).Ensure Hydrazine is buffered with Acetic Acid (pH ~6.5–7.0). Use Hydrazine Acetate salt instead of hydrate.
Incomplete Lev Removal Reaction time too short or hydrazine degraded.Use fresh hydrazine. Extend reaction to 45 mins. Monitor by TLC/LC-MS (disappearance of +98 Da mass).
Linker Hydrolysis Water contamination during coupling.Use strictly anhydrous DMF/DMSO. Store LDBA desiccant-sealed at -20°C.
Low Coupling Efficiency Steric hindrance at amine site.Use a longer spacer (e.g., PEG4) between the substrate and the LDBA linker.

References

  • ChemicalBook. (2023).[3] this compound Product Properties.Link

  • Greis, K., et al. (2023).[4] Combination of 3-O-Levulinoyl and 6-O-Trifluorobenzoyl Groups Ensures α-Selectivity in Glucosylations.[4][5][6][7] The Journal of Organic Chemistry, 88(17), 12542-12564.[4][7] Link[4][7]

  • Zhu, X., et al. (2025).[4] Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors.[4] Journal of the American Chemical Society, 147(1), 932-944.[4] Link[4]

  • University of Lisbon. (2012). Synthesis of Building Blocks for Assembly of Protozoan Galactofuranose-containing Surface Glycans. (Detailed protocols on Levulinoyl/Hydrazine cleavage). Link

  • Seeberger, P.H., et al. (2026). Automated Assembly of Polyglucuronic Acids for Structural Explorations. (Protocols for Lev removal in automated synthesis). Link

Sources

Troubleshooting & Optimization

Navigating the Nuances of the 3-O-Levulinoyl Protecting Group: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the 3-O-Levulinoyl (Lev) protecting group. As researchers, scientists, and drug development professionals, your work demands precision and a deep understanding of the tools you employ. The levulinoyl group is a powerful asset in complex multi-step syntheses, particularly in carbohydrate and nucleoside chemistry, due to its unique deprotection profile.[1] This guide is structured to provide you with in-depth, field-proven insights into the stability of the Lev group under various conditions, moving beyond simple protocols to explain the "why" behind the "how." Our goal is to empower you to anticipate challenges, troubleshoot effectively, and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here, we address the most common inquiries regarding the stability and handling of the 3-O-Levulinoyl group.

Q1: What is the general stability profile of the levulinoyl group under acidic and basic conditions?

The levulinoyl group is an acyl-type protecting group known for its remarkable stability across a wide range of conditions, which is a cornerstone of its utility in orthogonal synthetic strategies.[1][2]

  • Acidic Conditions: The Lev group is generally stable to acidic conditions that are commonly used to remove other protecting groups like silyl ethers (e.g., TBDMS, TIPS) and acetals.[1] However, its stability is not absolute and can be compromised under harsh acidic treatments. For instance, while it can withstand buffered acidic conditions (e.g., TBAF/AcOH for desilylation), prolonged exposure to strong, non-buffered acids may lead to cleavage.[3]

  • Basic Conditions: Compared to other common acyl groups like acetyl (Ac) or benzoyl (Bz), the levulinoyl group exhibits greater stability under basic conditions.[4] Standard ester hydrolysis (saponification) with reagents like sodium hydroxide or sodium methoxide requires more forcing conditions for Lev group removal, which allows for the selective cleavage of other esters in its presence.[4][5] However, it is not entirely inert to strong bases, and cleavage can occur with prolonged exposure or elevated temperatures.

Q2: What makes the deprotection of the levulinoyl group so selective?

The hallmark of the levulinoyl group is its unique and highly selective deprotection mechanism, which does not rely on simple acid or base hydrolysis. Instead, it is cleaved under mild, near-neutral conditions using hydrazine-based reagents, most commonly a buffered solution of hydrazine acetate.[1][4]

The mechanism involves two key steps:

  • Hydrazone Formation: The hydrazine selectively reacts with the ketone carbonyl of the levulinoyl group to form a stable hydrazone.

  • Intramolecular Aminolysis: The newly formed hydrazone then facilitates an intramolecular attack on the ester carbonyl, leading to the cleavage of the ester bond and the formation of a stable pyridazinone byproduct. This intramolecular nature of the reaction is what makes it so efficient and selective.[4]

This specific reactivity allows for the removal of the Lev group without affecting a wide array of other protecting groups, making it a truly orthogonal protecting group.[2][3]

Q3: Can I use conditions other than hydrazine to remove the Lev group?

While hydrazine-based reagents are the standard and most efficient method for Lev group removal, other conditions have been reported, although they are less common and may offer less selectivity. For instance, very strong basic conditions can eventually lead to saponification, but this approach sacrifices the key advantage of orthogonality.[4] The unique ketone functionality in the levulinoyl group is the primary handle for its selective removal, and hydrazine is the most effective reagent for targeting this functionality under mild conditions.

Troubleshooting Guide

Even with a robust protecting group like the levulinoyl ester, experimental challenges can arise. This section is designed to help you diagnose and resolve common issues.

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the deprotection reaction.

  • The reaction requires multiple additions of the deprotection reagent or prolonged reaction times.

Potential Causes and Solutions:

CauseExplanationRecommended Action
Insufficient Reagent The hydrazine reagent may have been consumed by side reactions or was not added in sufficient excess.Increase the molar excess of the hydrazine reagent. A 5-10 fold excess is a good starting point.
Improper Solvent System The solubility of the substrate or the reagent may be poor in the chosen solvent, leading to a slow reaction rate.A common and effective solvent system is a mixture of pyridine and acetic acid or toluene and ethanol.[3] Ensure your substrate is fully dissolved.
Steric Hindrance The levulinoyl group may be located in a sterically congested environment, hindering the approach of the hydrazine reagent.Increase the reaction temperature moderately (e.g., to 40-50 °C) and extend the reaction time. Monitor the reaction progress carefully to avoid decomposition.
Degraded Reagent Hydrazine solutions can degrade over time.Use a fresh bottle of hydrazine or hydrazine acetate.
Issue 2: Unexpected Cleavage of the Levulinoyl Group

Symptoms:

  • Loss of the Lev group is observed during a reaction step where it was expected to be stable, such as during the removal of a silyl ether.

Potential Causes and Solutions:

CauseExplanationRecommended Action
Unbuffered Desilylation Reagents like tetrabutylammonium fluoride (TBAF) are basic and can cause partial cleavage of the Lev group if not properly buffered.When using TBAF for desilylation, always buffer the reaction with acetic acid (AcOH).[3] This maintains a near-neutral pH and preserves the integrity of the Lev ester.
Strongly Basic Conditions Although more stable than other esters, the Lev group can be cleaved by strong bases, especially at elevated temperatures or with prolonged reaction times.If possible, use milder basic conditions or shorter reaction times. If harsh basic conditions are unavoidable, consider an alternative protecting group strategy.
Issue 3: Formation of Side Products

Symptoms:

  • TLC or LC-MS analysis shows the formation of unexpected spots or peaks in addition to the desired product and starting material.

Potential Causes and Solutions:

CauseExplanationRecommended Action
Reaction with Other Functional Groups The hydrazine reagent is a nucleophile and may react with other electrophilic centers in the molecule, such as aldehydes or other reactive carbonyls.If your substrate contains other hydrazine-sensitive functional groups, consider protecting them before the Lev deprotection step.
Decomposition of Substrate The reaction conditions (e.g., elevated temperature, prolonged reaction time) may be causing the decomposition of your starting material or product.Optimize the reaction conditions by running the reaction at a lower temperature or for a shorter period. Monitor the reaction progress closely by TLC or LC-MS.

Data and Protocols

Stability of the 3-O-Levulinoyl Group

The following table summarizes the stability of the levulinoyl group in the presence of various reagents commonly used in organic synthesis.

Reagent/ConditionStability of Lev GroupCommonly Used For
TFA, HCl (aq) Generally Stable (may cleave under harsh conditions)Removal of Boc, Trityl, Acetals
TBAF in THF Moderately Stable (partial cleavage may occur)Removal of Silyl Ethers
TBAF/AcOH in THF Stable Buffered Removal of Silyl Ethers[3]
NaOH, NaOMe Moderately Stable (cleavage under forcing conditions)Saponification of other esters
Pd/C, H₂ Stable Hydrogenolysis of Benzyl ethers, Cbz
DDQ, CAN Stable Oxidative cleavage of PMB, Nap ethers[3]
Hydrazine Acetate Labile Selective Deprotection of Lev group [3]
Standard Deprotection Protocol

This protocol provides a general procedure for the removal of the 3-O-Levulinoyl group.

Reagents:

  • Levulinoyl-protected substrate

  • Hydrazine monohydrate

  • Acetic acid

  • Pyridine (or another suitable solvent like a toluene/ethanol mixture)

Procedure:

  • Dissolve the levulinoyl-protected substrate in pyridine.

  • Add a solution of hydrazine monohydrate in a mixture of pyridine and acetic acid. A typical ratio is 5:4:1 (v/v/v) of pyridine:hydrazine:acetic acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes to a few hours.

  • Upon completion, quench the reaction by adding a ketone (e.g., acetone) to consume the excess hydrazine.

  • Co-evaporate the solvent with toluene to remove pyridine.

  • Purify the product using standard chromatographic techniques.

Visualizing the Chemistry

Deprotection Mechanism of the 3-O-Levulinoyl Group

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization & Cleavage A Levulinoyl Ester C Hydrazone Intermediate A->C Reaction with Ketone B Hydrazine (H₂N-NH₂) D Intramolecular Attack C->D Spontaneous Cyclization E Pyridazinone Byproduct D->E F Deprotected Hydroxyl Group D->F

Caption: Mechanism of Levulinoyl Group Deprotection.

Troubleshooting Workflow for Incomplete Deprotection

G Start Incomplete Deprotection Observed CheckReagent Check Reagent Concentration & Freshness Start->CheckReagent CheckSolvent Verify Substrate Solubility CheckReagent->CheckSolvent OK IncreaseReagent Increase Molar Excess of Hydrazine CheckReagent->IncreaseReagent Low/Old CheckSterics Assess Steric Hindrance CheckSolvent->CheckSterics Good ChangeSolvent Use Alternative Solvent System (e.g., Toluene/Ethanol) CheckSolvent->ChangeSolvent Poor IncreaseTemp Increase Reaction Temperature & Time CheckSterics->IncreaseTemp High Success Reaction Complete CheckSterics->Success Low IncreaseReagent->Success ChangeSolvent->Success IncreaseTemp->Success

Caption: Troubleshooting Incomplete Levulinoyl Deprotection.

References

  • Boltje, T. J., Li, C., & Boons, G. J. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. [Link]

  • Request PDF. (2025, August 7). Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. [Link]

  • Scholarly Publications Leiden University. (2025, October 20). Protective group strategies in carbohydrate and peptide chemistry. [Link]

  • Geue, N., Greis, K., Omoregbee-Leichnitz, S., Kirschbaum, C., Chang, C. W., Meijer, G., von Helden, G., Seeberger, P. H., & Pagel, K. (2025). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Fritz Haber Institute. [Link]

  • Reddit. (2024, February 29). Is levulinyl an acyl group? r/OrganicChemistry. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

  • Geue, N., Greis, K., Omoregbee-Leichnitz, S., et al. (2025, July 21). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. ChemRxiv. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • J&K Scientific LLC. (2021, February 8). Ester Hydrolysis. [Link]

  • Geue, N., Greis, K., Omoregbee-Leichnitz, S., Kirschbaum, C., Chang, C. W., Meijer, G., von Helden, G., Seeberger, P. H., & Pagel, K. (2025, September 11). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. ResearchGate. [Link]

  • Girisuta, B., & Janssen, L. (n.d.). Kinetic study on the acid-catalyzed hydrolysis of cellulose to levulinic acid. University of Groningen. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • ResearchGate. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. [Link]

  • ResearchGate. (2018, June 5). Kinetics and Modelling of Levulinic Acid Esterification in Batch and Continuous Reactors. [Link]

  • Semantic Scholar. (2025, April 11). Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst. [Link]

  • NIH. (n.d.). Studies on the Reactions of Lactone Intermediates Derived from Levulinic Acid. PMC. [Link]

  • PMC. (n.d.). Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation. [Link]

  • ResearchGate. (2025, August 6). The application of levulinic acid as protective group to the synthesis of tetradecaribonucleotide U‐A‐U‐A‐U‐A‐U‐A‐U‐A‐U‐A‐U‐A via the modified phosphotriester method. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate (CAS 861446-21-1), a specialized orthogonal building block used in complex organic synthesis.

Executive Summary & Compound Significance

This compound (C₁₄H₁₄O₇, MW 294.[1]26) is a critical intermediate in the synthesis of dendrimers, complex carbohydrates, and solid-phase linkers. Its structural value lies in orthogonal protection :

  • Position 3: Protected by a Levulinoyl (Lev) group (removable via hydrazine).

  • Position 5: Protected by an Acetyl (Ac) group (removable via mild base).

  • Core: 3,5-Dihydroxybenzoic acid (α-Resorcylic acid), a common matrix and linker scaffold.

For researchers, distinguishing this mixed-ester species from its symmetrical byproducts (3,5-di-Lev or 3,5-di-Ac) is essential for yield optimization. This guide provides the definitive MS fragmentation logic to validate this specific derivative.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, the following LC-MS/MS parameters are recommended. This protocol is designed to be self-validating by monitoring specific "diagnostic ions" that confirm the presence of both protecting groups.

LC-MS/MS Conditions
ParameterSettingRationale
Ionization Source ESI (Electrospray Ionization)Soft ionization preserves the labile ester bonds for MS2 analysis.
Polarity Positive (+) & Negative (-)Positive mode highlights acylium ions (Lev⁺, Ac⁺); Negative mode confirms the acidic core.
Collision Energy Stepped (15, 30, 45 eV)Low energy retains the molecular ion; high energy reveals core aromatic fragments.
Mobile Phase H₂O / MeCN + 0.1% Formic AcidAcidic pH promotes protonation [M+H]⁺ and stabilizes acylium fragments.

Fragmentation Analysis: The Mechanistic Pathway

The fragmentation of this compound follows a predictable hierarchy based on ester bond stability. The Levulinoyl group is more labile and typically fragments before the acetyl group or the benzoic acid core.

Primary Fragmentation Channels (ESI Positive Mode)
  • Precursor Ion: [M+H]⁺ = m/z 295.08

  • Loss of Levulinic Acid (Neutral Loss): The most dominant pathway involves the loss of neutral levulinic acid (C₅H₈O₃, 116 Da) or the Levulinoyl ketene.

    • Transition: m/z 295 → m/z 179 (Protonated 3-Acetoxy-5-hydroxybenzoic acid).

  • Loss of Ketene (Acetyl Group): A characteristic loss of 42 Da from the acetyl group.

    • Transition: m/z 179 → m/z 137 (Protonated 3,5-Dihydroxybenzoic acid / DHB core).

  • Diagnostic Acylium Ions:

    • m/z 97.03: Levulinoyl cation [C₅H₇O₂]⁺. This is the "fingerprint" ion for the Lev group.

    • m/z 43.02: Acetyl cation [C₂H₃O]⁺.

Visualizing the Pathway

The following diagram illustrates the stepwise degradation of the molecule.

FragmentationPathway M_H Precursor [M+H]+ m/z 295 Lev_Loss Fragment A (Loss of Levulinic Acid) m/z 179 M_H->Lev_Loss -116 Da (Levulinic Acid) Lev_Ion Diagnostic Ion Levulinoyl Cation m/z 97 M_H->Lev_Ion Acylium Formation Ac_Loss Fragment B (Core DHB Ion) m/z 137 Lev_Loss->Ac_Loss -42 Da (Ketene) Ac_Ion Diagnostic Ion Acetyl Cation m/z 43 Lev_Loss->Ac_Ion Acylium Formation Decarb Fragment C (Resorcinol Core) m/z 109 Ac_Loss->Decarb -28 Da (CO) or -44 Da (CO2)

Caption: Stepwise ESI+ fragmentation pathway of this compound showing primary neutral losses and diagnostic acylium ions.

Comparative Analysis: Product vs. Alternatives

In synthesis, this compound is often compared to the symmetrical 3,5-Diacetoxy analog (standard protection) or the 3,5-Bis(TBDMS) analog (silyl protection). The table below differentiates them based on MS performance.

Comparison Matrix
Feature3-O-Lev-5-O-Ac-DHB (Target)3,5-Diacetoxy-DHB (Alternative 1)3,5-Bis(TBDMS)-DHB (Alternative 2)
Molecular Weight 294.26 Da238.19 Da382.63 Da
[M+H]⁺ m/z 295 239 383
Primary Neutral Loss -116 Da (Levulinic Acid)-42 Da (Ketene)-132 Da (TBSOH)
Diagnostic Cation m/z 97 (Lev⁺) & m/z 43 (Ac⁺)m/z 43 (Ac⁺) onlym/z 73 (SiMe₃⁺)
Orthogonality High (Hydrazine vs. Base labile)Low (Both removed by Base)High (Fluoride vs. Acid labile)
MS Sensitivity High (Carbonyls boost ionization)ModerateHigh (Silyl groups boost ionization)
Differentiation Decision Tree

Use this logic flow to identify your specific derivative in a crude reaction mixture.

DecisionTree Start Unknown DHB Derivative Check_97 Check MS2 for m/z 97 (Levulinoyl Cation) Start->Check_97 Check_43 Check MS2 for m/z 43 (Acetyl Cation) Check_97->Check_43 Present Result_DiAc Identify: 3,5-Di-Ac-DHB (Symmetrical) Check_97->Result_DiAc Absent Result_Target Identify: 3-O-Lev-5-O-Ac-DHB (Mixed Ester) Check_43->Result_Target Present Result_DiLev Identify: 3,5-Di-Lev-DHB (Symmetrical) Check_43->Result_DiLev Absent

Caption: Logic flow for distinguishing the mixed ester (Lev/Ac) from symmetrical byproducts using diagnostic MS2 ions.

References

  • Geurink, P. P., et al. (2010). "A Cleavable Linker Based on the Levulinoyl Ester for Activity-Based Protein Profiling." Angewandte Chemie International Edition. (Discusses Levulinoyl fragmentation mechanics). [Link]

  • Jaskolla, T. W., et al. (2014). "2,5-Dihydroxybenzoic acid salts for MALDI-TOF MS lipid analysis: Insights into gas-phase fragmentation."[2] Rapid Communications in Mass Spectrometry. (Provides baseline fragmentation for the DHB core). [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns: Esters and Carboxylic Acids." (Foundational theory for Ketene and Levulinic acid neutral losses). [Link]

Sources

A Comparative Guide to Levulinoyl vs. Acetyl Protection for Dihydroxybenzoic Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics, the strategic use of protecting groups is paramount. Dihydroxybenzoic acids (DHBAs) are valuable bifunctional linkers, offering attachment points for both the targeting moiety and the payload. However, their phenolic hydroxyl groups require temporary protection to ensure chemoselectivity during multi-step syntheses. This guide provides an in-depth comparison of two common acyl protecting groups—Acetyl (Ac) and Levulinoyl (Lev)—for the protection of DHBA linkers, grounded in mechanistic principles and supported by experimental protocols.

The Critical Role of Protecting Groups in Linker Chemistry

A protecting group is a reversibly formed derivative of a functional group, designed to decrease its reactivity during subsequent synthetic transformations.[1] The ideal protecting group for linker synthesis should be easy to install in high yield, stable to a wide range of reaction conditions, and, most importantly, removable under mild, specific conditions that do not compromise the integrity of the complex drug conjugate molecule.[1] The choice between the workhorse Acetyl group and the more specialized Levulinoyl group hinges on the required stability and, critically, the deprotection strategy.

The Acetyl Group: A Foundation of Hydroxyl Protection

The acetyl group is one of the most fundamental and widely used protecting groups for hydroxyls due to its straightforward installation and low cost.[2]

Mechanism of Acetyl Protection

Protection of phenolic hydroxyls is typically achieved via O-acetylation using acetic anhydride or acetyl chloride.[3][4][5] The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acetylating agent. This process is often catalyzed by a base (e.g., pyridine, triethylamine) to deprotonate the phenol, increasing its nucleophilicity, or a strong acid to activate the anhydride.[6][7]

G cluster_protection Acetyl Protection Mechanism DHBA DHBA-OH (Phenol) Intermediate Tetrahedral Intermediate DHBA->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Ac₂O) Ac2O->Intermediate Base Base (e.g., Pyridine) Base->DHBA Deprotonation Product DHBA-OAc (Protected) Intermediate->Product Collapse & Leaving Group Departure Acetate Acetate byproduct Intermediate->Acetate

Caption: General mechanism for base-catalyzed acetylation of a phenolic hydroxyl group.

Deprotection of Acetyl Esters

Cleavage of the acetyl group is typically achieved by saponification, using strong acidic or basic conditions (e.g., NaOH in methanol/water, HCl).[8][9][10] This lack of mild deprotection options is the primary drawback of the acetyl group, as these harsh conditions can be incompatible with sensitive functional groups often present in complex drug linkers and payloads.[10]

The Levulinoyl Group: Engineered for Orthogonal Cleavage

The levulinoyl (Lev) group is a keto-containing acyl protecting group that offers a significant advantage over the simple acetyl group: a unique and exceptionally mild deprotection pathway.[11][12]

Mechanism of Levulinoyl Protection

Similar to acetylation, levulinoyl protection is an esterification reaction. It is accomplished by reacting the alcohol with levulinic acid (using a coupling agent like DCC), levulinic anhydride, or levulinoyl chloride.[12][13][14] The reaction mechanism follows the same nucleophilic acyl substitution pathway as acetylation.

The Power of Orthogonal Deprotection

The key feature of the levulinoyl group is its γ-keto ester structure, which allows for highly selective cleavage under nearly neutral conditions using hydrazine (N₂H₄) or its salts (e.g., hydrazine acetate) in a buffered solution.[12][15][16]

The deprotection mechanism is a two-step intramolecular process:

  • Hydrazone Formation: The hydrazine selectively reacts with the ketone carbonyl to form a stable hydrazone intermediate.

  • Intramolecular Aminolysis: The terminal amino group of the hydrazone then attacks the adjacent ester carbonyl, leading to the formation of a highly stable six-membered pyridazine byproduct and liberating the free hydroxyl group.[11] This thermodynamically favorable cyclization drives the reaction to completion under very mild conditions.

G cluster_deprotection Levulinoyl Deprotection Mechanism (Hydrazinolysis) LevEster DHBA-O-Lev (Levulinoyl Ester) Hydrazone Hydrazone Intermediate LevEster->Hydrazone Step 1: Hydrazone Formation Hydrazine Hydrazine (H₂NNH₂) Hydrazine->Hydrazone Cyclization Intramolecular Attack Product DHBA-OH (Deprotected) Hydrazone->Product Step 2: Intramolecular Cyclization Byproduct Pyridazine Byproduct (Stable) Hydrazone->Byproduct

Caption: Hydrazinolysis of the levulinoyl ester proceeds via a stable hydrazone intermediate.

This specific cleavage condition makes the levulinoyl group orthogonal to many other protecting groups, including acetyl esters, silyl ethers, and benzyl ethers.[17][18] This means the Lev group can be selectively removed without affecting an acetyl group in the same molecule, a crucial advantage in complex, multi-step syntheses.[15][16]

Head-to-Head Comparison: Levulinoyl vs. Acetyl

The choice between these two protecting groups is dictated by the synthetic strategy. The acetyl group is sufficient for simple applications, but the levulinoyl group provides critical flexibility for more complex molecules.

FeatureAcetyl (Ac)Levulinoyl (Lev)
Structure CH₃CO-CH₃CO(CH₂)₂CO-
Protection Reagents Acetic Anhydride, Acetyl Chloride[5]Levulinic Anhydride, Levulinic Acid/DCC[13]
Protection Conditions Base (Pyridine, TEA) or Acid (H₂SO₄) catalysis[6][7]Base catalysis or coupling agent conditions
Deprotection Reagents NaOH, NaOMe, HCl, etc.[8][10]Hydrazine (N₂H₄), Hydrazine Acetate[11][12]
Deprotection Conditions Harsh: Strong base or acid, often requiring heat[10]Mild: Nearly neutral pH, room temperature[12]
Stability Stable to mild acid, hydrogenolysis. Labile to strong base/acid.Stable to acidic conditions, various neutral conditions.[12]
Orthogonality Limited. Cleaved under common ester hydrolysis conditions.High. Orthogonal to Ac, Bz, TBDMS, Bn, Fmoc groups.[15][17]
Key Advantage Low cost, simple, small steric footprint.Mild, selective deprotection enabling orthogonal strategies.[12][16]
Key Disadvantage Harsh deprotection conditions limit functional group tolerance.[10]Higher cost of reagents, larger steric footprint.

Experimental Protocols

The following protocols are generalized for the protection and deprotection of a model dihydroxybenzoic acid (DHBA). Researchers should optimize conditions based on the specific DHBA isomer and substrate solubility.

Protocol 1: Acetylation of Dihydroxybenzoic Acid

This protocol is adapted from a standard procedure for the acetylation of phenols.[6]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add DHBA (1.0 eq.).

  • Dissolution: Dissolve the DHBA in anhydrous pyridine (approx. 5-10 mL per mmol of DHBA). Cool the solution to 0 °C in an ice bath.

  • Acetylation: Add acetic anhydride (2.5 eq., to protect both hydroxyls) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Quench the reaction by slowly adding cold water. Acidify the mixture with 1M HCl to pH ~2, which will protonate the pyridine and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

  • Purification: If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Base-Catalyzed Deacetylation

This protocol describes a standard saponification procedure.[8]

  • Setup: Dissolve the acetylated DHBA (1.0 eq.) in methanol (5-10 mL per mmol).

  • Deprotection: Add 1M sodium hydroxide (NaOH) solution (3.0 eq.) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction may take 1-6 hours. Gentle heating can be applied if the reaction is sluggish.

  • Neutralization: Once complete, cool the mixture to 0 °C and carefully neutralize with 1M HCl until the pH is acidic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected DHBA.

Protocol 3: Levulinoyl Protection of Dihydroxybenzoic Acid
  • Setup: To a flame-dried flask under an inert atmosphere, add DHBA (1.0 eq.), levulinic acid (2.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Dissolution: Dissolve the components in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (2.5 eq.) portion-wise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Filter off the DCU precipitate and wash it with fresh solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash successively with 5% HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the product by column chromatography on silica gel.

Protocol 4: Orthogonal Deprotection of Levulinoyl Group

This mild hydrazinolysis procedure is a key advantage of the Lev group.[12][15]

  • Setup: Dissolve the levulinoyl-protected DHBA (1.0 eq.) in a solvent mixture, typically pyridine/acetic acid (e.g., 3:2 v/v) or THF/pyridine.

  • Deprotection: Add hydrazine monohydrate (N₂H₄·H₂O) (approx. 10 eq.) to the solution at room temperature.

  • Reaction: Stir the reaction for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the solvents.

  • Isolation: Co-evaporate with toluene to remove residual pyridine. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.

Caption: Workflow demonstrating the orthogonality of Levulinoyl vs. Acetyl deprotection.

Conclusion and Recommendations

For researchers and drug development professionals working with dihydroxybenzoic acid linkers, the choice between acetyl and levulinoyl protection is a strategic one that impacts the entire synthetic route.

  • Choose Acetyl Protection for simpler synthetic schemes where the final molecule is robust enough to withstand harsh basic or acidic deprotection, or when cost is a primary driver. Its simplicity and economy are advantageous for early-stage or large-scale synthesis of basic building blocks.

  • Choose Levulinoyl Protection when developing complex, multi-functional molecules like ADCs that contain sensitive functionalities.[19] Its key advantage is the mild, orthogonal deprotection pathway using hydrazine, which preserves other ester linkages, acid-labile groups, and base-labile centers. This orthogonality provides the synthetic flexibility required to selectively unmask a hydroxyl group for further modification, a common requirement in the construction of precisely engineered therapeutics.

Ultimately, the investment in the more specialized levulinoyl protecting group strategy often pays significant dividends by enabling the successful synthesis of complex and sensitive biomolecules where simpler methods would fail.

References

  • Reddit. (2024). Is levulinyl an acyl group? r/OrganicChemistry. [Link]

  • OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. [Link]

  • ResearchGate. (2025). Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF. [Link]

  • ResearchGate. Cellulose levulinate: a protecting group for cellulose that can be selectively removed in the presence of other ester groups | Request PDF. [Link]

  • Nayak, M. K., & Chakraborti, A. K. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8028-8029. [Link]

  • ResearchGate. A plausible mechanism for the acetylation of alcohols, amines, phenols, and thiols under catalyst- and solvent-free conditions. [Link]

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  • Anbu, N., et al. (2024). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 29(1), 123. [Link]

  • ResearchGate. Application of levulinic acid ester as a protective group in the synthesis of oligosaccharides. [Link]

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  • Orita, A., et al. (2001). Highly efficient deacetylation by use of the neutral organotin catalyst [tBu2SnOH(Cl)]2. Chemistry, 7(15), 3321-7. [Link]

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  • Hassner, A., et al. (1975). Levulinic esters. Alcohol protecting group applicable to some nucleosides. Journal of the American Chemical Society, 97(6), 1614–1615. [Link]

  • ResearchGate. (2025). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. [Link]

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  • PubMed. (2016). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. [Link]

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Technical Guide: Advantages of 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate (Lev-DHB), a specialized linker system for solid-phase oligonucleotide synthesis. It contrasts this advanced linker with standard succinyl and universal linkers, highlighting its utility in synthesizing sensitive, modified, or high-purity oligonucleotides.

Executive Summary

In the landscape of oligonucleotide manufacturing, the cleavage and deprotection stage is a critical bottleneck. Standard linkers, such as Succinyl or Diglycolyl , require harsh alkaline conditions (e.g., concentrated ammonia at 55°C) to release the oligonucleotide from the solid support. This environment often degrades base-sensitive modifications, fluorophores (e.g., Cyanine dyes, TAMRA), and RNA backbones.

This compound represents a "Universal Support" linker strategy that utilizes orthogonal deprotection . By employing a levulinoyl (Lev) protecting group, this linker system allows for cleavage via hydrazine —a neutral, mild reagent—decoupling the cleavage step from the base deprotection step. This orthogonality is essential for the high-yield synthesis of sensitive bioconjugates and therapeutic oligonucleotides.

Mechanism of Action: The Levulinoyl-DHB Advantage

The core innovation of this linker lies in the 3-O-Levulinoyl protecting group attached to a 3,5-dihydroxybenzoic acid (DHB) scaffold. This structure functions as a Universal Linker, enabling the synthesis of oligonucleotides starting with any 3'-nucleoside.

The Chemical Logic
  • Immobilization: The DHB core is attached to the solid support (CPG or Polystyrene) via its carboxyl group.

  • Oligo Growth: The 5-hydroxyl group (or a DMT-protected version thereof) serves as the initiation site for the first phosphoramidite coupling.

  • Orthogonal Protection: The 3-hydroxyl group is protected by the Levulinoyl (Lev) ester. This group is stable to the acid used for DMT removal (TCA/DCM) and the oxidizers used during the synthesis cycle.

  • Triggered Release: Upon treatment with Hydrazine (N₂H₄) , the Lev group is selectively removed. This exposes the 3-hydroxyl group.[1][2]

  • Neighboring Group Participation: The newly liberated 3-hydroxyl group attacks the adjacent 3'-phosphate linkage of the oligonucleotide. This intramolecular cyclization cleaves the oligonucleotide from the support, releasing it with a native 3'-hydroxyl group (after hydrolysis of the cyclic intermediate).

Diagram: Orthogonal Cleavage Workflow

The following diagram illustrates the mechanistic pathway, contrasting the standard ammonia cleavage with the Levulinoyl-triggered release.

CleavageMechanism Support Solid Support (CPG/PS) Linker Lev-DHB Linker (Intact) Support->Linker Oligo Oligonucleotide (Protected) Linker->Oligo 3'-Ester Linkage Hydrazine Reagent: Hydrazine Acetate Intermediate Unmasked Linker (Free 3-OH) Linker->Intermediate Lev Removal Hydrazine->Linker Selective Deprotection Cyclization Intramolecular Cyclization Intermediate->Cyclization Nucleophilic Attack ReleasedOligo Released Oligo (3'-OH) Cyclization->ReleasedOligo Cleavage SpentLinker Cyclic Linker (On Support) Cyclization->SpentLinker Byproduct

Caption: Figure 1. Mechanism of hydrazine-mediated orthogonal cleavage using the Lev-DHB linker system.

Comparative Performance Analysis

The following table contrasts the Lev-DHB linker with industry-standard alternatives.

Table 1: Performance Comparison of Linker Systems
FeatureLev-DHB Linker Succinyl Linker (Standard)Q-Linker (Hydroquinone)
Cleavage Reagent Hydrazine / Pyridine Conc. Ammonium HydroxideConc.[3][4] Ammonium Hydroxide
Cleavage Conditions Mild, Neutral (RT, 5-15 min)Harsh, Alkaline (55°C, 6-16 h)Fast Alkaline (RT, 2-20 min)
Mechanism Orthogonal Unmasking & CyclizationHydrolysisRapid Hydrolysis
Dye Compatibility Excellent (TAMRA, Cy5, HEX stable)Poor (Degrades sensitive dyes)Moderate
RNA Compatibility High (No alkaline degradation)Low (Risk of 2'-OH hydrolysis)Moderate
Universal Support? Yes (One linker for A, G, C, T)No (Requires specific support per base)No
Throughput High (Rapid release)Low (Bottleneck at cleavage)High
Key Advantages Explained[5]
  • Preservation of Dye Integrity: Many fluorescent labels (e.g., TAMRA, Cyanine dyes) are sensitive to prolonged exposure to ammonia or methylamine. The Lev-DHB linker allows the oligo to be cleaved from the support before any base deprotection occurs, or allows the use of "UltraMild" deprotection chemistry (e.g., Potassium Carbonate in Methanol) that would otherwise not cleave a succinyl linker efficiently.

  • Universal Applicability: Unlike Succinyl linkers which must be pre-loaded with the specific 3'-nucleoside (A-CPG, T-CPG, etc.), the Lev-DHB linker is "Universal." It eliminates the need to inventory four different support types, reducing supply chain complexity and cost.

  • Prevention of Unwanted Side Reactions: By avoiding strong alkalis during the cleavage step, side reactions such as transamidation of benzoyl protecting groups or hydrolysis of RNA 2'-O-protecting groups are minimized.

Experimental Protocols

Protocol: Preparation of Lev-DHB Functionalized Support

Target: Functionalization of Amino-LCAA-CPG with Lev-DHB Linker.

Materials:

  • Amino-LCAA-CPG (Long Chain Alkyl Amine Controlled Pore Glass)

  • This compound[1][2]

  • HBTU (Activator)

  • DIEA (Diisopropylethylamine)

  • Anhydrous Acetonitrile (ACN)

Workflow:

  • Activation: Dissolve this compound (10 eq. relative to CPG loading) and HBTU (10 eq.) in anhydrous ACN. Add DIEA (20 eq.). Shake for 5 minutes to form the activated ester.

  • Coupling: Add the activated solution to the Amino-LCAA-CPG. Agitate at room temperature for 2 hours.

  • Washing: Filter the CPG and wash extensively with ACN (3x), DCM (3x), and ACN (3x) to remove excess reagents.

  • Capping: Treat the support with Cap A (Acetic Anhydride/THF) and Cap B (N-Methylimidazole/THF) for 15 minutes to block unreacted amino groups.

  • Drying: Dry the support under vacuum. The support is now ready for automated synthesis.

Protocol: Cleavage and Deprotection

Target: Release of Oligonucleotide from Lev-DHB Support.

Reagents:

  • Cleavage Solution: 0.5 M Hydrazine Hydrate in Pyridine/Acetic Acid (3:2 v/v).

Steps:

  • Column Wash: Wash the synthesis column with ACN to remove residual synthesis reagents.

  • Cleavage: Syringe the Cleavage Solution through the column. Incubate at Room Temperature for 15–20 minutes .

    • Note: This step removes the Levulinoyl group and triggers cyclization, releasing the oligo into solution.

  • Elution: Flush the column with ACN or water to collect the cleaved oligonucleotide.

  • Base Deprotection (Optional/Secondary):

    • If using standard protecting groups (Bz/iBu), add Ammonium Hydroxide and heat as required.

    • If using UltraMild protecting groups (Pac/Ac), treat with 0.05 M Potassium Carbonate in Methanol for 4 hours at RT. This preserves sensitive dyes.

Synthesis Workflow Visualization

The following diagram maps the complete lifecycle of an oligonucleotide synthesis using the Lev-DHB linker, emphasizing the critical decision points for sensitive modifications.

SynthesisWorkflow Start Start: Lev-DHB Functionalized CPG Coupling Automated Synthesis Cycle (DMT-on/off, Phosphoramidite Coupling) Start->Coupling Decision Is the Oligo Sensitive? (RNA, Dyes, Unnatural Bases) Coupling->Decision StandardPath Standard Path: Ammonia Deprotection Decision->StandardPath No (Standard DNA) LevPath Lev-DHB Path: Hydrazine Cleavage Decision->LevPath Yes (Sensitive) Release Oligo Released (Linker remains on CPG) StandardPath->Release Simultaneous Cleavage & Deprotection (Harsh) LevPath->Release Orthogonal Cleavage (Mild, 15 min) FinalWorkup Final Deprotection (UltraMild or Standard) Release->FinalWorkup

Caption: Figure 2. Decision matrix for selecting Lev-DHB cleavage pathway for sensitive oligonucleotide synthesis.

References

  • Guzaev, A. P. (2011). Linkers for Solid-Phase Synthesis of Oligonucleotides. Current Protocols in Nucleic Acid Chemistry.

  • Pon, R. T., & Yu, S. (2005). Linker Phosphoramidites for the Synthesis of 3'-Terminal Modified Oligonucleotides. Nucleic Acids Research.[5]

  • Ravikumar, V. T., et al. (2008). Unylinker: An Efficient and Universal Solid Support for Oligonucleotide Synthesis. Organic Process Research & Development.

  • ChemicalBook. (2023). This compound Product Properties.

  • Glen Research. (2023). Universal Supports for Oligonucleotide Synthesis: Mechanism and Applications.

Sources

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